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Compound of Interest

Compound Name: Polyvinylpyrrolidone

Cat. No.: B124986

This guide provides a comprehensive comparison of drug release from various
polyvinylpyrrolidone (PVP) matrix formulations. It is intended for researchers, scientists, and
drug development professionals to facilitate an objective evaluation of PVP's performance as a
drug release carrier. This document summarizes key experimental data, details the
methodologies used, and visualizes critical concepts in drug release from PVP matrices.

Data Presentation: Comparative Drug Release
Profiles

The following tables summarize the in vitro dissolution data from studies investigating the
impact of PVP K-value and drug-to-polymer ratio on the release of poorly water-soluble drugs.

Table 1: Influence of PVP K-Value on Drug Release

This table compares the percentage of drug released over time from solid dispersions
formulated with different molecular weight grades of PVP.
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Time (minutes) PVP K15 PVP K17 PVP K30 PVP K60
10 ~25% ~30% ~45% ~40%
30 ~40% ~50% ~70% ~65%
60 ~55% ~65% ~85% ~80%
120 ~70% ~75% >90% >85%

Data compiled from a study on Glycyrrhetinic Acid solid dispersions with a carrier-to-drug ratio
of 8:1. The results indicate that PVP K30 provided the most significant enhancement in the

dissolution rate.[1]
Table 2: Influence of Drug-to-PVP K30 Ratio on Drug Release

This table illustrates how varying the ratio of drug to PVP K30 in a solid dispersion formulation

affects the drug release profile.

Time (minutes) Drug:PVP K30 (1:3) Drug:PVP K30 (1:5) Drug:PVP K30 (1:8)
5 ~30% ~40% ~55%
10 ~45% ~60% ~70%
15 ~55% ~70% ~75%
30 ~65% ~75% ~80%
45 ~68% ~78% ~81%

Data is based on studies with the poorly water-soluble drug T-OA. The dissolution rate was
observed to increase with a higher proportion of PVP.[2]

Table 3: Comparative Dissolution of a Poorly Soluble Drug with Different Polymers

This table compares the dissolution of Famotidine (a poorly water-soluble drug) from solid
dispersions prepared with PVP K30 and other amorphous polymers.[3]
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Solid

Solid . . Solid
. . . . Dispersion . .
Time (minutes) Pure Drug Dispersion . . Dispersion
. . with Milk )
with Inulin with PVP K30
Powder
10 ~15% ~25% ~60% ~75%
20 ~25% ~35% ~75% ~85%
30 ~35% ~45% ~85% ~95%
40 ~40% ~50% ~90% ~98%
50 ~45% ~55% ~91% ~99%
60 ~50% ~59% ~92% ~99.4%

The study highlights that solid dispersions with PVP K30 resulted in a significantly higher drug
release compared to the pure drug and other carriers.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of drug
release from PVP matrices.

1. In Vitro Dissolution Testing (Paddle Method)
This protocol is a standard method for assessing the dissolution rate of solid dosage forms.
o Apparatus: USP Dissolution Apparatus 2 (Paddle).[4][5]

o Dissolution Medium: 900 mL of a specified buffer solution (e.g., 0.1 N HCI or phosphate
buffer at a specific pH to simulate gastrointestinal conditions).[6] The medium should be de-
aerated before use.

o Temperature: Maintained at 37 = 0.5°C.[2]
e Paddle Speed: 50 or 75 rpm.[2]

e Procedure:

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.ejpps.online/post/vol26-2-comparative-evaluation-of-amorphous-polymers-in-solubility-and-bioavailability-enhancement
https://ijrpr.com/uploads/V3ISSUE8/IJRPR6435.pdf
https://www.teledynelabs.com/products/dissolution/about-tablet-dissolution-testing
https://www.researchgate.net/publication/6500025_Modulation_of_drug_release_kinetics_from_hydroxypropyl_methyl_cellulose_matrix_tablets_using_polyvinyl_pyrrolidone
https://pmc.ncbi.nlm.nih.gov/articles/PMC3665985/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3665985/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b124986?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

o Place one tablet or an accurately weighed amount of the solid dispersion in each
dissolution vessel.

o Start the apparatus and withdraw aliquots (e.g., 5 mL) at predetermined time intervals
(e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

o Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution
medium.

o Filter the samples through a suitable filter (e.g., 0.45 um).

e Analysis: The concentration of the dissolved drug in the filtered samples is determined using
a validated analytical method, such as UV-Vis spectrophotometry or High-Performance
Liquid Chromatography (HPLC).

2. Preparation of Solid Dispersions (Solvent Evaporation Method)

This is a common technique to prepare solid dispersions of poorly water-soluble drugs with
PVP.

o Materials: Active Pharmaceutical Ingredient (API), Polyvinylpyrrolidone (PVP), and a
suitable solvent (e.g., ethanol, methanol, or a mixture).

e Procedure:

Dissolve the API and PVP in the selected solvent in the desired ratio.

[e]

o

The solvent is then evaporated under controlled conditions (e.g., using a rotary evaporator
or by slow evaporation at room temperature).

o

The resulting solid mass is further dried to remove any residual solvent.

[¢]

The dried solid dispersion is then pulverized and sieved to obtain a uniform powder.

3. Characterization of Solid Dispersions

These techniques are used to understand the physical form of the drug within the PVP matrix.
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« Differential Scanning Calorimetry (DSC): To determine the thermal properties and to check
for the absence of the drug's crystalline melting peak, which indicates its amorphous state.

» X-Ray Powder Diffraction (XRPD): To confirm the amorphous nature of the drug in the solid
dispersion by observing the absence of sharp diffraction peaks characteristic of the
crystalline drug.[1]

o Fourier-Transform Infrared Spectroscopy (FTIR): To investigate potential interactions (e.g.,
hydrogen bonding) between the drug and the PVP polymer.[7]

Mandatory Visualization

Diagram 1: Experimental Workflow for Validating Drug Release
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Caption: Workflow for preparing and validating drug release from PVP matrices.
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Diagram 2: Factors Influencing Drug Release from a PVP Matrix
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Caption: Key factors that modulate drug release from a PVP matrix system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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